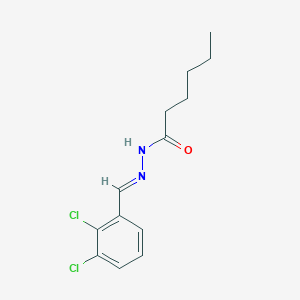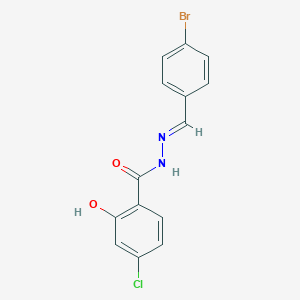![molecular formula C15H10F3N3O4 B3847726 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3847726.png)
1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone
説明
1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone, also known as BTFPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTFPH is a hydrazone derivative that is synthesized through a multi-step process, and its unique chemical properties make it a useful tool in studying biological systems.
作用機序
1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone acts as a fluorescent probe by binding to specific molecules in biological systems. The binding of this compound to these molecules results in a change in fluorescence, which can be measured and used to study the interaction of this compound with biological systems. The mechanism of action of this compound is still being studied, but it is believed that the unique chemical properties of this compound allow it to bind to specific molecules in biological systems.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on biological systems. In vitro studies have shown that this compound is non-toxic and does not affect the viability of cells. Additionally, this compound has been shown to have minimal effects on enzyme activity and protein structure.
実験室実験の利点と制限
The use of 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone in scientific research has several advantages. First, this compound is a highly sensitive fluorescent probe that can be used to study the interaction of molecules in biological systems. Additionally, this compound is relatively easy to synthesize and can be used in a variety of experimental conditions.
However, there are also limitations to the use of this compound in scientific research. One limitation is that this compound is not suitable for in vivo studies due to its limited bioavailability. Additionally, this compound may not be suitable for studying the interaction of certain molecules in biological systems, as its binding specificity is still being studied.
将来の方向性
There are several future directions for the use of 1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone in scientific research. One direction is the development of new probes that are based on the structure of this compound. Additionally, this compound could be used to study the interaction of metal ions with proteins and other biological molecules in more detail. Finally, the use of this compound in drug discovery could be explored, as this compound has been shown to have potential applications in the development of new drugs.
Conclusion
In conclusion, this compound, or this compound, is a highly useful chemical compound that has found applications in scientific research. This compound is relatively easy to synthesize and has been used extensively as a fluorescent probe for studying biological systems. While there are limitations to the use of this compound in scientific research, its potential applications in drug discovery and other areas make it an exciting area of study for future research.
科学的研究の応用
1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone has been used extensively in scientific research due to its ability to act as a fluorescent probe for biological systems. Specifically, this compound has been used to study the binding of metal ions to proteins, DNA, and RNA. Additionally, this compound has been used to study the structure and function of enzymes, as well as the interaction of proteins with membranes.
特性
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O4/c16-15(17,18)10-2-3-11(12(6-10)21(22)23)20-19-7-9-1-4-13-14(5-9)25-8-24-13/h1-7,20H,8H2/b19-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRWQHVZMPEJJN-FBCYGCLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-chloro-N'-[1-(4-chlorophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B3847740.png)
![N'-[1-(4-chlorophenyl)ethylidene]nicotinohydrazide](/img/structure/B3847741.png)
